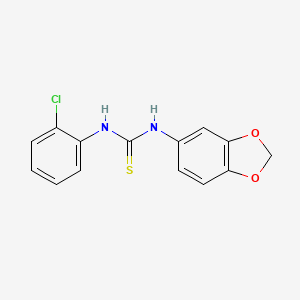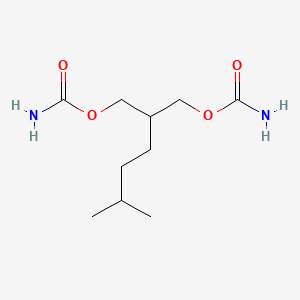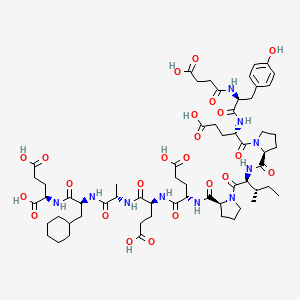
2,6-Diaminopyridine-3,4,5-tricarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Diaminopyridine-3,4,5-tricarbonitrile is a heterocyclic compound with a pyridine ring substituted with amino groups at positions 2 and 6, and nitrile groups at positions 3, 4, and 5
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Diaminopyridine-3,4,5-tricarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2,5-dibromo-3,4-diaminopyridine with copper cyanide in N,N-dimethylformamide at 120°C for 6 hours . Another method includes the use of malononitrile dimer as a precursor, which undergoes cyclocondensation reactions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of rotating packed bed reactors has been explored to enhance the efficiency and yield of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Diaminopyridine-3,4,5-tricarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Cyclization Reactions: The nitrile groups can undergo cyclization to form fused heterocyclic compounds.
Reduction Reactions: The nitrile groups can be reduced to amines under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include copper cyanide for cyanation, reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and bases like sodium hydride for cyclization reactions .
Major Products Formed
The major products formed from these reactions include various fused heterocyclic compounds, such as pyridotriazines and spiro compounds, which have significant biological and industrial applications .
Applications De Recherche Scientifique
2,6-Diaminopyridine-3,4,5-tricarbonitrile has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a precursor for biologically active molecules.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-diaminopyridine-3,4,5-tricarbonitrile involves its interaction with various molecular targets and pathways. For example, its derivatives have been shown to block presynaptic potassium channels, prolonging action potentials and increasing presynaptic calcium concentrations . This mechanism is particularly relevant in the context of neuromuscular disorders.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Diaminopyridine-2,5-dicarbonitrile: Similar structure but with different substitution patterns, leading to distinct chemical properties and applications.
2-Aminoprop-1-ene-1,1,3-tricarbonitrile:
Uniqueness
2,6-Diaminopyridine-3,4,5-tricarbonitrile is unique due to its specific substitution pattern, which allows for the formation of a wide range of fused heterocyclic compounds with diverse biological and industrial applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
79979-75-2 |
|---|---|
Formule moléculaire |
C8H4N6 |
Poids moléculaire |
184.16 g/mol |
Nom IUPAC |
2,6-diaminopyridine-3,4,5-tricarbonitrile |
InChI |
InChI=1S/C8H4N6/c9-1-4-5(2-10)7(12)14-8(13)6(4)3-11/h(H4,12,13,14) |
Clé InChI |
YBMVCANJDNERTC-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(C(=NC(=C1C#N)N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(E)-{[4-(pyridin-2-yl)piperazin-1-yl]imino}methyl]phenol](/img/structure/B14157638.png)
![2-[[6-(1,3-dioxoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B14157643.png)

![17-(3-Chlorophenyl)-13-[(2-chlorophenyl)methyl]-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one](/img/structure/B14157650.png)
![2-[Bis(2-sulfanylethyl)amino]ethanethiol](/img/structure/B14157660.png)

![1'-Ethyl-7-methoxy-2-pyridin-3-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]](/img/structure/B14157675.png)

![1-[2-(6-Oxobenzo[c]chromen-3-yl)oxyacetyl]piperidine-4-carboxamide](/img/structure/B14157683.png)
![3-chloro-N-[5-(2-piperidin-1-ylethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B14157691.png)
![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)


